molecular formula C10H12Cl2N2O B1522767 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride CAS No. 1177342-40-3

4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride

Cat. No. B1522767
CAS RN: 1177342-40-3
M. Wt: 247.12 g/mol
InChI Key: SHRBSECGJGFXFF-UHFFFAOYSA-N
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Description

“4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride” is a chemical compound with the CAS Number: 1177342-40-3 . It has a molecular weight of 247.12 and its IUPAC name is 4-amino-1-(2-chlorophenyl)-2-pyrrolidinone hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H . This indicates the presence of a pyrrolidin-2-one ring substituted with an amino group at the 4th position and a 2-chlorophenyl group at the 1st position .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis and Characterization in Organic Chemistry

    • The compound has been utilized in the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds, demonstrating its importance in the development of novel organic compounds with potential biological activities (Sroor, 2019).
  • Intermediate for Neurological Disorder Therapeutics

    • 4-Aminobutanenitrile, a related compound, is significant as an intermediate for neurological disorder therapeutics, including Parkinson’s and Alzheimer’s diseases. It serves as an industrial precursor to pyrroline and pyrrolidine, indicating the relevance of similar compounds in medical research (Capon, Avery, Purdey, & Abell, 2020).
  • Asymmetric Organocatalysis

    • Derivatives of similar compounds have been investigated as bifunctional organocatalysts in asymmetric Michael and Mannich addition reactions, highlighting the utility of these compounds in facilitating specific, stereoselective synthetic processes (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
  • Synthesis of Thermal Stable and Hydrophobic Polyimides

    • Novel aromatic diamine monomers containing pyrrolidine groups have been synthesized and used to create polyimides, demonstrating the potential of pyrrolidine derivatives in developing materials with high thermal stability and hydrophobic properties (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
  • Catalysis in Organic Reactions

    • 4-Hydroxyproline-derived amino acids and amino amides bearing functional groups at the pyrrolidine ring have been utilized as organocatalysts for asymmetric reactions of organic compounds, showcasing the compound's application in catalysis (Zlotin, 2015).
  • Molecular and Crystal Structure Analysis

  • Hydroamination of Olefins

    • Pyrrolidine derivatives have been used in the hydroamination of unactivated olefins to form pyrrolidine derivatives, underscoring their role in synthetic organic chemistry (Bender & Widenhoefer, 2005).
  • Synthesis of Dipeptide Analogues

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives, such as “4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one hydrochloride”, have a significant role in drug discovery due to their versatility . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Therefore, they can guide medicinal chemists in the design of new compounds with different biological profiles .

properties

IUPAC Name

4-amino-1-(2-chlorophenyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRBSECGJGFXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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